
N-(Salicylidene)-2,6-dimethylaniline
Overview
Description
N-(Salicylidene)-2,6-dimethylaniline, also known as 2,6-dimethylaniline N-salicylidene, is a widely used organic compound, particularly in the field of scientific research. It is an aromatic compound with a molecular formula of C10H10N2 and a molecular weight of 162.2 g/mol. It is a colorless solid with an amine-like odor, and is soluble in water and organic solvents such as ethanol and methanol. 2,6-dimethylaniline N-salicylidene is used in a variety of scientific research applications, including synthesis, chemical reactions, and biochemical and physiological studies.
Scientific Research Applications
DNA Adduct Formation
N-(Salicylidene)-2,6-dimethylaniline, as a derivative of 2,6-Dimethylaniline, has been studied for its role in forming DNA adducts. 2,6-Dimethylaniline yields an unusual pattern of DNA adducts, notably N-(deoxyguanosin-8-yl)-2,6-dimethylaniline and other derivatives, suggesting a profile of metabolic activation similar to arylamine carcinogens. These adducts have implications for understanding the interaction of such compounds with DNA and their potential carcinogenicity (Gonçalves et al., 2001).
Environmental Impact and Degradation
Research into the environmental degradation of 2,6-dimethylaniline, a related compound, has been conducted to understand its chemical oxidation, particularly in the Fenton process. This research is crucial for environmental remediation and understanding the behavior of such compounds in nature (Masomboon et al., 2009).
Photochromic Applications
Studies on polymorphic crystals of 4,4'-methylenebis(N-salicylidene-2,6-diisopropylaniline), closely related to this compound, have shown their photochromic properties. This research is vital for developing materials with light-responsive features, potentially useful in optical data storage and smart materials technology (Taneda et al., 2004).
Photocatalytic Reactions
This compound derivatives have been investigated for their role in photocatalytic reactions. These studies contribute to the understanding of organic photochemistry and can aid in developing new photoreactive materials or catalysts for chemical transformations (Bader & Hansen, 1979).
Polymerization Catalysts
The compound has been researched for its use in polymerization reactions. For instance, bis(salicylaldiminato)tin(II) complexes, which could include this compound derivatives, have been synthesized and used as catalysts in the polymerization of L-lactide, showing potential in materials science and polymer chemistry (Piromjitpong et al., 2012).
properties
IUPAC Name |
2-[(2,6-dimethylphenyl)iminomethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-11-6-5-7-12(2)15(11)16-10-13-8-3-4-9-14(13)17/h3-10,17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIINMPSUAXFFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=CC2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60422340 | |
| Record name | SCHEMBL1948735 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60422340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54220-52-9 | |
| Record name | NSC132530 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132530 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | SCHEMBL1948735 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60422340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




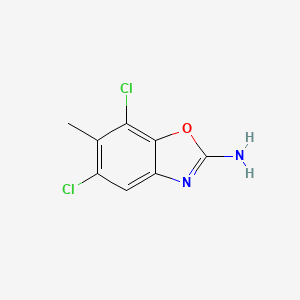

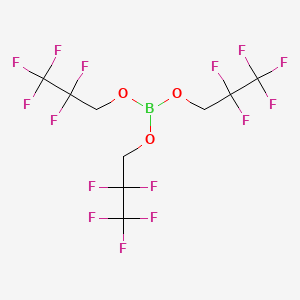
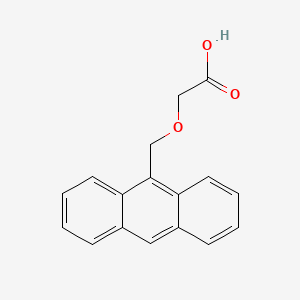

![3-(2-Chloro-5-nitro-phenyl)-5-methyl-[1,2,4]oxadiazole](/img/structure/B6350316.png)
![[4-(2,3-Dimethylphenoxy)phenyl]amine hydrochloride; 95%](/img/structure/B6350319.png)
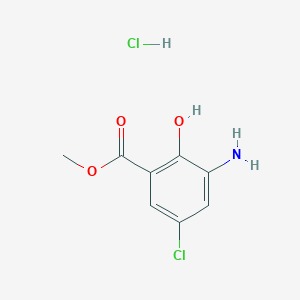

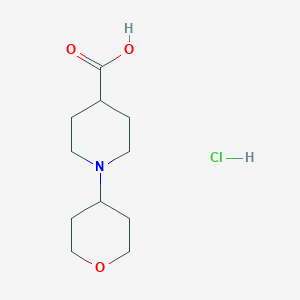
![[2-(Biphenyl-4-yloxy)-5-(trifluoromethyl)phenyl]amine hydrochloride](/img/structure/B6350354.png)
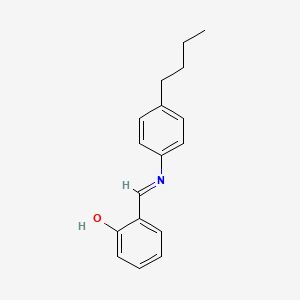
![2-[4-(4-Dimethylaminophenyl)-1,3-butadienyl]-1,3,3-trimethyl-3H-indolium perchlorate](/img/structure/B6350361.png)